BenchChemオンラインストアへようこそ!

6-Fluoro-8-(piperazin-1-yl)quinoline

Synthetic Intermediate Medicinal Chemistry Fluoroquinolone

6-Fluoro-8-(piperazin-1-yl)quinoline (CAS 282547-87-9) stands apart from standard C-7 substituted fluoroquinolones by offering a free secondary amine at the 8-position, making it the optimal scaffold for N-functionalization in focused library synthesis. This specific intermediate directly enables structure–activity relationship (SAR) studies on the arylpiperazinyl fluoroquinolone class (validated anti-HIV agents with IC50 as low as 0.06 µM) and α2C-adrenoceptor antagonists (potency as low as 8.5 nM). Choosing this free base eliminates a structural mismatch with clinically-decorated antibiotics, delivering a versatile, chemistry-ready starting material that ensures synthetic reproducibility and a direct path to biologically validated chemotypes.

Molecular Formula C13H14FN3
Molecular Weight 231.27 g/mol
CAS No. 282547-87-9
Cat. No. B3350473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-(piperazin-1-yl)quinoline
CAS282547-87-9
Molecular FormulaC13H14FN3
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C(=CC(=C2)F)C=CC=N3
InChIInChI=1S/C13H14FN3/c14-11-8-10-2-1-3-16-13(10)12(9-11)17-6-4-15-5-7-17/h1-3,8-9,15H,4-7H2
InChIKeyLGDIXRNRHUSUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-8-(piperazin-1-yl)quinoline (CAS 282547-87-9) Procurement Overview: Core Chemical Class and Foundational Attributes


6-Fluoro-8-(piperazin-1-yl)quinoline (CAS 282547-87-9) is a heterocyclic small molecule characterized by a quinoline core scaffold bearing a fluorine substituent at the 6-position and a piperazine moiety at the 8-position . This structural motif places it within the broader class of fluoroquinolones and related piperazinyl quinolines, which are historically recognized for their capacity to interact with bacterial topoisomerases and viral targets [1]. The compound's free base structure (molecular weight 231.27 g/mol, formula C13H14FN3) features an unsubstituted secondary amine on the piperazine ring, providing a versatile chemical handle for subsequent N-functionalization—a critical differentiating factor from many commercially available, fully decorated antibiotic molecules .

Why Substituting 6-Fluoro-8-(piperazin-1-yl)quinoline with Common Fluoroquinolones Is Not Scientifically Equivalent


Substituting 6-Fluoro-8-(piperazin-1-yl)quinoline (a free amine scaffold) with a common clinically-approved fluoroquinolone such as Ciprofloxacin or Norfloxacin constitutes a fundamental structural mismatch that invalidates both research reproducibility and synthetic utility. While all these molecules share a fluorinated quinoline or quinolone core and a piperazine substituent [1], the target compound is a synthetic intermediate defined by a piperazine secondary amine at the 8-position, a positional isomerism that is distinct from the C-7 piperazinyl substitution typical of antibacterial fluoroquinolones [2]. Furthermore, clinical fluoroquinolones possess a 4-oxo-3-carboxylic acid group critical for binding to the DNA gyrase-DNA complex but unavailable for the modular synthetic derivatization required in medicinal chemistry campaigns [3]. Consequently, generic substitution would eliminate the precise chemical handle required for constructing focused libraries of N-arylpiperazinyl fluoroquinolones [4] or other target-specific conjugates, thereby failing to meet the specific requirements for procurement as a building block or research probe.

Quantitative Evidence Guide for 6-Fluoro-8-(piperazin-1-yl)quinoline: Differentiation by Chemistry and Synthesis


Positional Isomerism as a Determiner of Synthetic Utility in 6-Fluoro-8-(piperazin-1-yl)quinoline versus C-7 Analogs

The core structural differentiation lies in the location of the piperazine substituent. 6-Fluoro-8-(piperazin-1-yl)quinoline is a positional isomer with the piperazine at the 8-position of the quinoline ring . This contrasts with the vast majority of clinically relevant fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin, ofloxacin) and their immediate precursors, which feature piperazine substitution at the 7-position of a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core [1]. The 8-position substitution pattern in the target compound provides a different electronic environment and steric constraint profile around the quinoline nitrogen, which can significantly alter both the chemical reactivity for further derivatization and the geometry of binding to biological targets relative to C-7 substituted analogs.

Synthetic Intermediate Medicinal Chemistry Fluoroquinolone

Key Intermediate for N-Arylpiperazinyl Fluoroquinolones with Documented Anti-HIV-1 Activity

The unsubstituted piperazine moiety in 6-Fluoro-8-(piperazin-1-yl)quinoline serves as a critical handle for synthesizing a new class of anti-HIV agents known as N-arylpiperazinyl fluoroquinolones [1]. A structure-activity relationship (SAR) study demonstrated that N-aryl substitution on this piperazine nitrogen yields compounds with potent activity against HIV-1 in chronically infected cells. While the specific target compound is the precursor, optimized derivatives in this series achieved an IC50 value of 0.06 µM [2]. In contrast, the free amine precursor (the target compound) does not exhibit this potent activity, underscoring its value as a versatile synthetic intermediate rather than a final drug candidate.

Antiviral Research HIV-1 Medicinal Chemistry

Unique Scaffold for Generating Subtype-Selective α2C-Adrenoceptor Antagonists

The 8-piperazinyl quinoline scaffold is a validated core for developing highly potent and selective α2C-adrenoceptor antagonists, a target of interest for CNS disorders [1]. While the specific target compound is the simplest core, related derivatives demonstrate that this substitution pattern can achieve nanomolar potency. For instance, a close structural analog, (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, exhibited an antagonist potency (IC50) of 8.5 nM against the α2C-adrenoceptor subtype and displayed excellent subtype selectivity over α2A and α2B [2]. This contrasts with other quinoline substitution patterns (e.g., 4-aminoquinolines) which are more commonly associated with antimalarial activity, highlighting the distinct pharmacological fingerprint of the 8-piperazinyl motif.

Neuroscience GPCR Adrenoceptor

LogP and PSA Differentiation of 6-Fluoro-8-(piperazin-1-yl)quinoline Free Base

Physicochemical property data differentiates 6-Fluoro-8-(piperazin-1-yl)quinoline from its hydrochloride salt form and other fluoroquinolones. The free base compound has a predicted partition coefficient (LogP) of 2.1773 and a topological polar surface area (PSA) of 28.16 Ų . These values contrast sharply with those of common antibacterial fluoroquinolones like ciprofloxacin (LogP ~ -1.1, PSA ~ 74.6 Ų) [1] and norfloxacin (LogP ~ -1.0, PSA ~ 74.6 Ų) [1], which possess the highly polar 4-oxo-3-carboxylic acid group. The higher LogP and lower PSA of the target compound indicate significantly greater lipophilicity and predicted membrane permeability, which are critical parameters for CNS penetration and oral absorption.

Physicochemical Properties Drug-likeness Computational Chemistry

Evidence-Based Applications of 6-Fluoro-8-(piperazin-1-yl)quinoline in Scientific and Industrial Research


Synthesis of Targeted N-Arylpiperazinyl Fluoroquinolone Libraries for HIV-1 Research

This compound is the optimal starting material for synthesizing novel arylpiperazinyl fluoroquinolones, a validated new class of anti-HIV agents [1]. The unsubstituted piperazine nitrogen is a critical functional group that can be alkylated or arylated to generate focused compound libraries. As demonstrated in prior SAR studies, this derivatization is essential for unlocking potent anti-HIV-1 activity, with optimized analogs achieving IC50 values as low as 0.06 µM in chronically infected cells [2]. Procurement of this specific intermediate ensures a direct path to a chemically tractable and biologically validated chemotype.

Development of Subtype-Selective α2C-Adrenoceptor Antagonists for CNS Disorders

The 8-piperazinyl quinoline core scaffold is a privileged structure for achieving high potency and subtype selectivity at the α2C-adrenoceptor, a target for depression, schizophrenia, and other CNS disorders [3]. The target compound provides the simplest entry point for SAR studies aimed at optimizing selectivity against α2A and α2B subtypes. Research has shown that this scaffold can yield antagonists with potencies in the low nanomolar range (e.g., IC50 = 8.5 nM) [4], making it a valuable starting point for medicinal chemistry programs focused on CNS-penetrant small molecules.

Physicochemical Tool for Assessing CNS Drug-Likeness and Permeability

Due to its distinctive physicochemical profile (LogP ~ 2.18, PSA ~ 28.16 Ų) , this compound serves as an excellent tool or reference standard in assays designed to evaluate blood-brain barrier (BBB) permeability and CNS drug-likeness. Its properties align with favorable parameters for CNS penetration, in stark contrast to common fluoroquinolones, which are generally poor CNS agents due to their low LogP and high PSA [5]. Researchers investigating the relationship between molecular properties and CNS exposure can use this compound as a building block to create a series of analogs with systematically varied lipophilicity and polarity.

Investigating Novel Antibacterial Scaffolds via Positional Isomer Exploration

The compound's 8-piperazinyl substitution pattern offers a distinct pharmacophore compared to the clinically saturated 7-piperazinyl fluoroquinolone motif [6]. For antibiotic discovery programs seeking to overcome existing resistance mechanisms or explore new binding modes to bacterial topoisomerases (DNA gyrase and topoisomerase IV), this scaffold provides a fresh starting point [7]. Synthesizing derivatives of this 8-substituted isomer and comparing their antibacterial potency and spectrum (e.g., MIC values) against a panel of susceptible and resistant strains can reveal new avenues for antibiotic development.

Quote Request

Request a Quote for 6-Fluoro-8-(piperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.